
2-Chloro-4-methoxypyrimidin-5-amine
Vue d'ensemble
Description
2-Chloro-4-methoxypyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 . It is a solid substance that is stored in a refrigerator . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The ring is substituted with a chlorine atom at position 2, a methoxy group (-OCH3) at position 4, and an amine group (-NH2) at position 5 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 159.57 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
EGFR Kinase Inhibitors
“2-Chloro-4-methoxypyrimidin-5-amine” is used in the design and synthesis of aminopyrimidine derivatives, which act as novel EGFR L858R/T790M kinase inhibitors against non-small-cell lung cancer (NSCLC) . These inhibitors are particularly effective against drug-resistance mutations, including the gatekeeper T790M mutation .
Anti-Proliferative Effect
The compound derived from “this compound” has shown remarkable inhibitory activity against EGFR L858R/T790M (IC 50 =15±1.8 nM) and anti-proliferative effect against H1975 cells (IC 50 =166.43±14.45 nM) . This suggests its potential use in cancer treatment.
Apoptosis Promotion
The compound also promotes apoptosis in H1975 cells, confirming its potent efficacy . This could be beneficial in the treatment of certain types of cancer where promoting apoptosis could help control the spread of the disease.
Regioselective Synthesis
“this compound” is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . This process is highly regioselective, favoring the formation of C-4 substituted products .
Chromatographic Separations
The compound is used in capillary electrochromatographic separations of pyrimidine derivatives . This application is particularly useful in analytical chemistry for the separation and analysis of complex mixtures.
Imidazo[4,5-b]pyridine Skeleton Construction
“this compound” is used in the rapid construction of an imidazo[4,5-b]pyridine skeleton . This is a key structure in many pharmaceutical compounds, suggesting its potential use in drug synthesis .
Safety and Hazards
This compound is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers The search results include references to several papers related to 2-Chloro-4-methoxypyrimidin-5-amine . These papers discuss various aspects of the compound, including its synthesis, structure, and potential applications. For a detailed analysis of these papers, it would be best to access and review them individually.
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-4-methoxypyrimidin-5-amine are currently unknown .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other pyrimidine derivatives, it may interact with biological macromolecules such as proteins or nucleic acids, potentially influencing cellular processes .
Pharmacokinetics
As a small molecule, it may be absorbed in the gastrointestinal tract if orally administered, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
2-chloro-4-methoxypyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-4-3(7)2-8-5(6)9-4/h2H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTZBKYSXZSBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2998957.png)
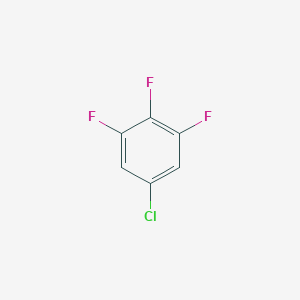
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2998963.png)

![[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2998966.png)
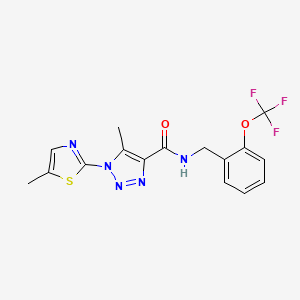
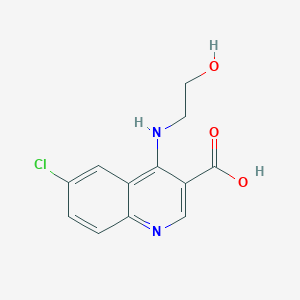

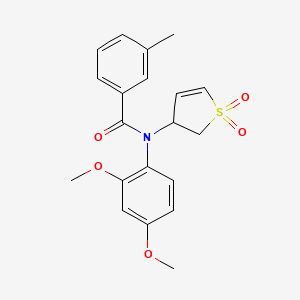
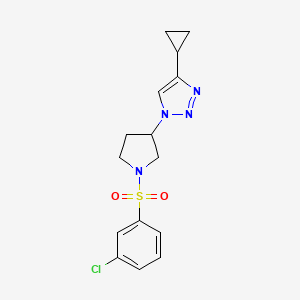
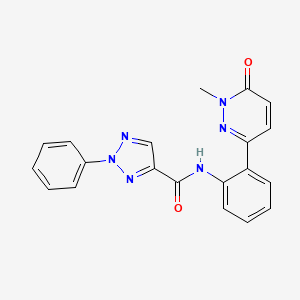
![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)
![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2998979.png)